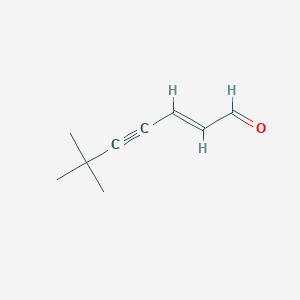
(E)-6,6-Dimethyl-2-hepten-4-ynal
描述
(E)-6,6-Dimethyl-2-hepten-4-ynal is an organic compound characterized by its unique structure, which includes both an alkyne and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6,6-Dimethyl-2-hepten-4-ynal typically involves the use of alkyne and aldehyde precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: (E)-6,6-Dimethyl-2-hepten-4-ynal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic addition reactions at the aldehyde group, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Grignard reagents or organolithium compounds in anhydrous ether.
Major Products Formed:
Oxidation: 6,6-Dimethyl-2-heptenoic acid.
Reduction: 6,6-Dimethyl-2-hepten-4-ene or 6,6-Dimethyl-2-heptane.
Substitution: 6,6-Dimethyl-2-hepten-4-ol.
科学研究应用
Chemical Synthesis
Building Block in Organic Chemistry
(E)-6,6-Dimethyl-2-hepten-4-ynal serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation catalysts.
- Nucleophilic Substitution : The aldehyde can participate in nucleophilic addition reactions to yield alcohols or other derivatives.
Reaction Summary Table
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | 6,6-Dimethyl-2-heptenoic acid |
| Reduction | Hydrogen (Pd/C catalyst) | 6,6-Dimethyl-2-hepten-4-ene or alkane |
| Nucleophilic Addition | Grignard reagents | 6,6-Dimethyl-2-hepten-4-ol |
Biological Applications
Potential Antimicrobial and Anticancer Properties
Research has indicated that this compound may possess biological activities that warrant further investigation. Studies have explored its potential as:
- Antifungal Agent : Derivatives of this compound have been synthesized and evaluated for antifungal activity, demonstrating effectiveness against various fungal strains .
Case Study: Antifungal Activity
A study reported the synthesis of N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine derivatives which exhibited significant antifungal properties. These compounds were shown to inhibit the growth of fungi effectively, suggesting potential applications in treating fungal infections .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to:
- Flavoring and Fragrance Industry : Due to its aromatic characteristics, it is used in formulations for flavoring agents and fragrances.
Environmental Impact and Safety
The compound has been evaluated for its environmental impact as a volatile organic compound (VOC). Studies have assessed its presence in indoor and outdoor air samples, highlighting the need for monitoring due to potential health risks associated with VOC exposure .
Environmental Monitoring Table
作用机制
The mechanism of action of (E)-6,6-Dimethyl-2-hepten-4-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne group can participate in cycloaddition reactions, forming new chemical entities with distinct properties.
相似化合物的比较
6,6-Dimethyl-2-hepten-4-yn-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
6,6-Dimethyl-2-hepten-4-yn-1-amine: Contains an amine group instead of an aldehyde.
6,6-Dimethyl-2-hepten-4-yn-1-thiol: Features a thiol group in place of the aldehyde.
Uniqueness: (E)-6,6-Dimethyl-2-hepten-4-ynal is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
属性
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLKJVPPOREBI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













